molecular formula C12H20O2 B12554908 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane CAS No. 143682-00-2

6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane

Cat. No.: B12554908
CAS No.: 143682-00-2
M. Wt: 196.29 g/mol
InChI Key: YAOHUEULTGOUTL-UHFFFAOYSA-N
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Description

6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[25]octane is a spiro compound characterized by its unique structure, which includes a spiro linkage between two cyclic systems

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane typically involves the reaction of 2-bromo-5,5-dimethyl-1,3-cyclohexanedione with tetracyanoethylene. This reaction proceeds under controlled conditions to yield the desired spiro compound . The reaction mixture is often stirred vigorously and maintained at specific temperatures to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are possible with halogenated derivatives of the compound.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium iodide in acetone for halogen exchange reactions.

Major Products Formed:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of iodinated derivatives.

Scientific Research Applications

6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane involves its interaction with specific molecular targets. The spiro linkage and functional groups allow it to participate in various biochemical pathways, potentially inhibiting or activating certain enzymes. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Uniqueness: 6,6-Dimethyl-1-(2-methylpropylidene)-4,8-dioxaspiro[2

Properties

CAS No.

143682-00-2

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

6,6-dimethyl-2-(2-methylpropylidene)-4,8-dioxaspiro[2.5]octane

InChI

InChI=1S/C12H20O2/c1-9(2)5-10-6-12(10)13-7-11(3,4)8-14-12/h5,9H,6-8H2,1-4H3

InChI Key

YAOHUEULTGOUTL-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=C1CC12OCC(CO2)(C)C

Origin of Product

United States

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